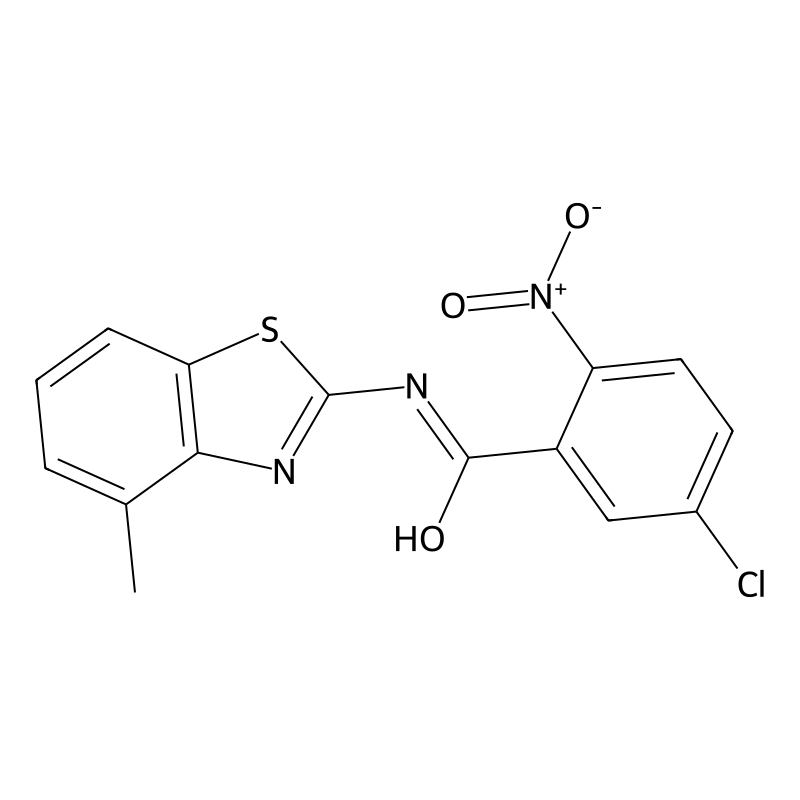

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is an organic compound classified as a benzothiazole derivative. It features a benzothiazole ring, a nitro group, and a benzamide moiety, which contribute to its unique chemical properties and potential biological activities. The compound is of significant interest in medicinal chemistry due to its diverse applications in drug development and its interactions with biological systems .

- Oxidation: The compound can undergo oxidation, particularly at the methyl group on the benzothiazole ring, leading to the formation of carboxylic acids.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

- Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols, resulting in various derivatives .

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

- Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

- Substitution: Nucleophiles such as primary amines or thiols in the presence of bases like sodium hydroxide .

The biological activity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the benzothiazole ring may modulate enzyme activity and receptor interactions, contributing to its pharmacological effects .

The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves several key steps:

- Formation of the Benzothiazole Ring: Synthesized via cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Chlorination: The benzothiazole derivative is chlorinated using thionyl chloride or phosphorus pentachloride.

- Amidation: The final step involves reacting the chlorinated derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine .

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has various applications, particularly in medicinal chemistry. Its potential use as an anti-tubercular agent has been highlighted in recent studies, showcasing its efficacy against certain bacterial strains. Furthermore, its unique structure may allow for the development of novel therapeutic agents targeting specific diseases .

Interaction studies have demonstrated that 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can effectively bind to various biological targets, influencing their activity. The compound's mechanisms include enzyme inhibition and receptor modulation, which are critical for its biological effects. These interactions are essential for understanding its pharmacodynamics and potential therapeutic uses .

Similar Compounds

Several compounds share structural similarities with 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-chloro-2-nitrobenzamide | Lacks benzothiazole ring | Different biological activities |

| N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Lacks chlorine atom | Affects reactivity and properties |

| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Similar benzothiazole structure | Potentially different biological effects |

Uniqueness

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its combination of the benzothiazole ring and the nitrobenzamide moiety. This specific arrangement enhances its chemical reactivity and provides distinct biological activities compared to other similar compounds .